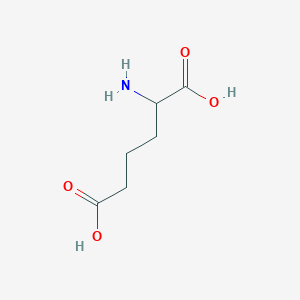

2-Aminohexanedioic acid

描述

氨基己二酸,也称为2-氨基己二酸,是一种有机化合物,在赖氨酸的代谢中起着重要作用。它是赖氨酸降解途径中的中间体,参与各种生化过程。 氨基己二酸已被研究作为糖尿病和其他代谢紊乱的生物标志物的潜力 .

准备方法

合成路线和反应条件

氨基己二酸可以通过多种方法合成。一种常见的路线包括赖氨酸的氧化。该过程通常包括以下步骤:

赖氨酸氧化: 赖氨酸被氧化形成醛赖氨酸。

转化为氨基己二酸: 醛赖氨酸进一步氧化生成氨基己二酸。

反应条件通常涉及在受控温度和 pH 值下使用过氧化氢或高锰酸钾等氧化剂 .

工业生产方法

在工业环境中,氨基己二酸是通过微生物发酵生产的。特定菌株的细菌或酵母菌被基因工程改造以过量产生赖氨酸,然后通过酶促反应将其转化为氨基己二酸。 这种方法由于其效率和成本效益,是首选的大规模生产方法 .

化学反应分析

Transamination Reactions

2-Aminohexanedioic acid participates in enzymatic transamination processes, serving as a substrate for aminotransferases. This reaction involves the transfer of its α-amino group to α-ketoglutarate, forming glutamate and a corresponding α-keto acid derivative (likely 2-oxoadipic acid).

Key Features :

-

Catalysts : Requires pyridoxal phosphate (PLP) as a cofactor for transaminase activity.

-

Equilibrium : Favors glutamate production under physiological conditions.

-

Biological Role : Critical in lysine degradation pathways and mitochondrial metabolism .

Oxidation and Carbonyl Stress Pathways

This compound is both a product and mediator of oxidative reactions involving lysyl residues in proteins:

Key Findings :

-

Elevated 2-AAA in human skin collagen correlates with diabetes, aging, and renal failure .

-

Plasma 2-AAA levels predict diabetes risk (4-fold higher risk in top quartile) .

Enzymatic Inhibition

This compound acts as a competitive inhibitor of glutamine synthetase (GS), an enzyme critical for glutamate metabolism:

| Parameter | Value | Experimental Model | Reference |

|---|---|---|---|

| Inhibition constant (Kᵢ) | 209 µM | Murine glial cell assays | |

| Biological effect | Disrupted glutamate homeostasis → neurotoxicity | In vitro brain slice studies |

Mechanistic Insights :

-

Binds to the glutamate-binding site of GS, blocking ATP-dependent conversion of glutamate to glutamine.

-

Accumulates in glial cells, exacerbating excitotoxicity in neurological disorders .

Thermal and pH-Dependent Stability

Reaction conditions significantly influence 2-AAA’s stability and reactivity:

Synthetic Applications :

-

Dimethyl sulfoxide (DMSO) improves reaction yields in peptide synthesis involving 2-AAA.

Biological Decarboxylation

In the lysine degradation pathway, 2-AAA undergoes enzymatic decarboxylation to form glutaryl-CoA, a step impaired in 2-aminoadipic aciduria:

Pathway :

Genetic Evidence :

Reactivity in Metabolic Pathways

Recent studies highlight 2-AAA’s role in modulating energy metabolism:

-

β3-Adrenergic Receptor (β3AR) Activation : 2-AAA enhances lipolysis and thermogenesis in adipose tissue, reducing obesity in high-fat diet models .

-

Insulin Secretion : Potentiates glucose-stimulated insulin secretion in pancreatic β-cells (EC₅₀ = 50 µM) .

Analytical Detection Methods

Quantification of 2-AAA employs advanced chromatographic and mass spectrometric techniques:

This synthesis of chemical reactivity and biological interactions underscores this compound’s dual role as a metabolic intermediate and a mediator of pathophysiological processes. Its involvement in transamination, oxidative stress, and enzymatic modulation positions it as a critical molecule in both basic biochemistry and clinical research.

科学研究应用

Overview

2-Aminohexanedioic acid is a key intermediate in the lysine degradation pathway and plays a significant role in various metabolic processes. It has been identified as a biomarker for diabetes risk and has implications in neurobiology due to its effects on glutamate transport.

Biomarker for Diabetes Risk

This compound has been shown to be a strong predictor of type 2 diabetes. Elevated levels of this compound are associated with increased risk factors for diabetes, making it a potential biomarker for early detection and management strategies.

- Study Findings : A study indicated that individuals with higher concentrations of this compound had a significantly greater risk of developing diabetes (odds ratio: 1.181) .

Metabolic Studies

Research on the metabolism of lysine has highlighted the role of this compound in various biochemical pathways. It is involved in the conversion processes that lead to the production of other metabolites.

- Metabolic Pathway : The compound is synthesized from lysine through enzymatic reactions involving saccharopine and allysine, ultimately leading to acetoacetate .

Neurobiology

In neurobiological studies, this compound has been identified as an inhibitor of glutamate synthetase, which can lead to gliotoxicity in astrocytes. This property makes it relevant in research related to neurodegenerative diseases.

- Cellular Effects : The inhibition of glutamate transport can influence cell signaling pathways and gene expression related to neuronal health .

Industrial Applications

The compound is also utilized in the production of biodegradable polymers and other industrial chemicals, showcasing its versatility beyond biological applications.

Case Studies

Diabetes Risk Assessment

A comprehensive analysis revealed that serum levels of this compound are stable and can be measured effectively for diabetes risk assessment. Optimal sample volume for analysis is suggested to be around 200 µL for accurate reanalysis .

Neurobiological Implications

Research has shown that the presence of this compound can affect astrocytic function negatively, leading to potential implications for conditions such as Alzheimer's disease where glutamate dysregulation is a factor .

作用机制

氨基己二酸通过多种机制发挥作用:

抑制谷氨酸转运: 它抑制谷氨酸的转运,这会影响神经传递和其他细胞过程.

调节葡萄糖稳态: 氨基己二酸已被证明可以调节葡萄糖水平,使其在与糖尿病和代谢紊乱相关的研究中具有相关性

氧化还原调节: 它在氧化还原调节中发挥作用,特别是在植物中,它参与对氧化应激的反应.

相似化合物的比较

氨基己二酸可以与其他类似化合物进行比较,例如:

谷氨酸: 两者都参与氨基酸代谢,但谷氨酸主要是一种神经递质。

赖氨酸: 氨基己二酸是赖氨酸降解的中间体。

醛赖氨酸: 氨基己二酸的直接氧化产物,参与胶原蛋白和弹性蛋白的交联。

独特性

氨基己二酸的独特性在于它在赖氨酸降解和作为代谢紊乱的生物标志物方面的双重作用。 它调节葡萄糖稳态和抑制谷氨酸转运的能力使其与其他氨基酸区别开来 .

类似化合物

- 谷氨酸

- 赖氨酸

- 醛赖氨酸

生物活性

2-Aminohexanedioic acid, commonly referred to as aminoadipic acid (CAS: 542-32-5), is a significant metabolite in the lysine degradation pathway. This compound plays a crucial role in various biological processes and has been linked to several health conditions, particularly metabolic disorders. This article delves into its biological activity, mechanisms of action, and implications for health based on diverse research findings.

Metabolism and Biosynthesis

Lysine Degradation

Aminoadipic acid is produced during the catabolism of lysine through the saccharopine pathway. The conversion process involves several enzymatic reactions:

- Lysine to Saccharopine : Lysine is first converted to saccharopine.

- Saccharopine to Aminoadipic Acid : Through the action of specific enzymes, saccharopine is further degraded to aminoadipic acid.

- Final Products : Aminoadipic acid is ultimately metabolized into acetoacetate, a ketone body that can enter energy metabolism pathways.

Biosynthesis in Microorganisms

In certain fungi and bacteria, aminoadipic acid serves as a precursor in lysine biosynthesis, highlighting its importance in microbial metabolism. The reverse pathway involves transamination and reduction reactions that regenerate lysine from aminoadipic acid.

Neurotransmitter Modulation

Aminoadipic acid has been shown to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist, potentially reducing excitotoxicity associated with excessive glutamate signaling in the brain. This activity has implications for neuroprotection and may be relevant in conditions such as epilepsy and neurodegenerative diseases .

Diabetes and Metabolic Disorders

Recent studies have identified aminoadipic acid as a biomarker for diabetes risk. In a nested case-control study involving participants from the Framingham Heart Study, individuals with elevated levels of 2-aminoadipic acid exhibited more than a fourfold increased risk of developing diabetes compared to those with lower levels . The compound appears to modulate glucose homeostasis by:

This dual role suggests that aminoadipic acid could serve as both a predictive biomarker for diabetes and a potential therapeutic target for managing glucose levels.

Case Studies and Research Findings

-

Diabetes Risk Assessment

A longitudinal study indicated that elevated levels of aminoadipic acid were associated with pre-diabetic conditions in rats, suggesting its potential utility as an early indicator of metabolic dysfunction . -

Neuroprotective Effects

Research has demonstrated that aminoadipic acid can inhibit the production of kynurenic acid, another neuroactive compound linked to excitatory neurotransmission regulation. This inhibition may provide insights into potential therapeutic applications for conditions characterized by excitotoxicity . -

Oxidative Stress Marker

Elevated aminoadipic acid levels have been observed in conditions such as aging, diabetes, and renal failure, indicating its role as a marker of oxidative stress. Chronic high levels can lead to metabolic acidosis and other adverse health effects .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| NMDA Receptor Antagonism | Reduces excitotoxicity | Potential neuroprotective effects |

| Diabetes Biomarker | Modulates glucose homeostasis | Early indicator for diabetes risk |

| Oxidative Stress Marker | Elevated in metabolic disorders | Associated with adverse health outcomes |

属性

IUPAC Name |

2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862154 | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-32-5 | |

| Record name | α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoadipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aminoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOADIPIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural significance of 2-aminohexanedioic acid?

A: While this compound, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of this compound is a hydrolysis product of cephalosporin N, an antibiotic. []

Q2: How can soil bacteria be utilized for the optical resolution of this compound?

A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of this compound. []

Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?

A: Research indicates that soil bacteria can resolve various amino acids beyond this compound. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。